molecular formula C23H38N7O13P B611287 Tenofovir disoproxil aspartate CAS No. 1571075-19-8

Tenofovir disoproxil aspartate

Numéro de catalogue B611287
Numéro CAS: 1571075-19-8
Poids moléculaire: 651.5668
Clé InChI: WHQLGZSDBQPTHD-KJTVYDLOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tenofovir disoproxil aspartate, also known as CKD-390, is a nucleotide reverse transcriptase inhibitor potentially for the treatment of HBV infection.

Applications De Recherche Scientifique

Antiretroviral Treatment for HIV and Hepatitis B

Tenofovir disoproxil fumarate (TDF) is a widely recognized medication in the treatment of HIV infection. Its efficacy as an antiretroviral agent, particularly as a nucleotide analogue reverse transcriptase inhibitor, has been well established in various clinical settings. It is noted for its potent antiviral activity, long intracellular half-life, and the capacity for once-daily dosing, making it a favored component in antiretroviral regimens for both treatment-naïve and experienced patients (Pham & Gallant, 2006), (Gallant & Pham, 2003).

Use in Pregnancy and Postpartum

Research has also explored the pharmacokinetics of TDF during pregnancy and postpartum, providing insights into its use in pregnant women undergoing highly active antiretroviral therapy (HAART). This research is crucial for understanding the safety and effectiveness of TDF in this specific population (Best et al., 2015).

Potential Application in COVID-19 Treatment

An interesting development is the investigation of TDF for the treatment of COVID-19. The repositioning of this antiretroviral for potential use against SARS-CoV-2, the virus causing COVID-19, marks a significant exploration into its broader antiviral applications (Clososki et al., 2020).

In Vitro Activity Against Hepatitis B Virus

Tenofovir has shown notable activity against the hepatitis B virus (HBV) in vitro. Its effectiveness as a treatment option for chronic hepatitis B, particularly in terms of its metabolic and antiviral profile, supports its use in this context (Delaney et al., 2006).

Application in Kidney Transplant Recipients

Research has also examined the association of TDF with primary allograft survival in HIV-positive kidney transplant recipients. This area of study is critical in understanding the implications of TDF use in patients with compromised renal function (Boyle et al., 2017).

Propriétés

Numéro CAS

1571075-19-8

Nom du produit

Tenofovir disoproxil aspartate

Formule moléculaire

C23H38N7O13P

Poids moléculaire

651.5668

Nom IUPAC

(R)-(((((1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphoryl)bis(oxy))bis(methylene) diisopropyl bis(carbonate) L-asparaginate

InChI

InChI=1S/C19H30N5O10P.C4H8N2O3/c1-12(2)33-18(25)28-9-31-35(27,32-10-29-19(26)34-13(3)4)11-30-14(5)6-24-8-23-15-16(20)21-7-22-17(15)24;5-2(4(8)9)1-3(6)7/h7-8,12-14H,6,9-11H2,1-5H3,(H2,20,21,22);2H,1,5H2,(H2,6,7)(H,8,9)/t14-;2-/m10/s1

Clé InChI

WHQLGZSDBQPTHD-KJTVYDLOSA-N

SMILES

NC1=C2C(N(C[C@H](OCP(OCOC(OC(C)C)=O)(OCOC(OC(C)C)=O)=O)C)C=N2)=NC=N1.N[C@@H](CC(N)=O)C(O)=O

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Tenofovir disoproxil aspartate;  CKD-390;  CKD 390;  CKD390.

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tenofovir disoproxil aspartate
Reactant of Route 2
Tenofovir disoproxil aspartate
Reactant of Route 3
Tenofovir disoproxil aspartate
Reactant of Route 4
Tenofovir disoproxil aspartate
Reactant of Route 5
Reactant of Route 5
Tenofovir disoproxil aspartate
Reactant of Route 6
Reactant of Route 6
Tenofovir disoproxil aspartate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.